Cas no 2974-92-7 (3,4-Dichlorobiphenyl)

3,4-Dichlorobiphenyl is a chlorinated biphenyl compound used primarily as an intermediate in organic synthesis and chemical research. Its stable aromatic structure and chlorine substituents make it valuable for studying polychlorinated biphenyl (PCB) behavior, environmental persistence, and degradation pathways. The compound is handled under controlled conditions due to its potential toxicity and environmental impact.
3,4-Dichlorobiphenyl structure
3,4-Dichlorobiphenyl structure
Product Name:3,4-Dichlorobiphenyl
CAS No:2974-92-7
MF:C12H8Cl2
MW:223.09792137146
MDL:MFCD00055250
CID:43655
PubChem ID:18102
Update Time:2025-06-19

3,4-Dichlorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dichlorobiphenyl
    • PCB No 12
    • 1,2-dichloro-4-phenylbenzene
    • 3,4-Dichlorobiphenyl Solution
    • PCB Congener Mix #5
    • 1,1'-Biphenyl,3,4-dichloro
    • 3,1'-biphenyl
    • 3,4-Dichlor-biphenyl
    • 3,4-dichloro-1,1'-biphenyl
    • 3,4-dichlorodiphenyl
    • 3,4-PCB
    • 4-phenyl-1,2-dichlorobenzene
    • Biphenyl,3,4-dichloro
    • Biphenyl,3,4-dichloro- (6CI,7CI,8CI)
    • NSC 249832
    • PCB 12
    • NSC249832
    • E78065
    • NSC-249832
    • AKOS015901573
    • SCHEMBL1443418
    • 1, 3,4-dichloro-
    • 1,1'-Biphenyl, 3,4-dichloro-
    • PSW7P9K6HP
    • 2974-92-7
    • DTXCID3038060
    • DTXSID6073310
    • Q27286738
    • Biphenyl,4-dichloro-
    • Biphenyl, 3,4-dichloro-
    • UNII-PSW7P9K6HP
    • 3,4-Dicb
    • InChI=1/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8
    • PCB No 12, analytical standard
    • 3,4-Dichloro-1,1-biphenyl
    • DB-356597
    • MDL: MFCD00055250
    • Inchi: 1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H
    • InChI Key: ZGHQUYZPMWMLBM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1C=CC=CC=1)Cl

Computed Properties

  • Exact Mass: 222.00000
  • Monoisotopic Mass: 222
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 1.2490 (rough estimate)
  • Melting Point: 49.5°C
  • Boiling Point: 289.78°C (rough estimate)
  • Flash Point: 148.8 °C
  • Refractive Index: 1.5940 (rough estimate)
  • PSA: 0.00000
  • LogP: 4.66040

3,4-Dichlorobiphenyl Security Information

  • Hazardous Material transportation number:UN 3432
  • Hazard Category Code: R33;R50/53
  • Safety Instruction: S35-S60-S61
  • Hazardous Material Identification: N
  • HazardClass:9
  • PackingGroup:II
  • Risk Phrases:R33; R50/53
  • Packing Group:II
  • Safety Term:9
  • Packing Group:II
  • Hazard Level:9

3,4-Dichlorobiphenyl Pricemore >>

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